Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates. This compound is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a propanoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate typically involves the reaction of 2-chloro-5-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-chloro-5-fluorophenol+ethyl 3-bromopropanoateK2CO3,DMF,refluxEthyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide under reflux.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenoxypropanoates.
Hydrolysis: 3-(2-chloro-5-fluoro-phenoxy)propanoic acid.
Oxidation: Quinone derivatives of the phenoxy group.
Scientific Research Applications
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential precursor for the development of pharmaceutical agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-phenoxy)propanoate
- Ethyl 3-(2-fluoro-phenoxy)propanoate
- Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate
Uniqueness
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenoxy group. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 3-(2-chloro-5-fluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-7-8(13)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKWCFMAIBKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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